

Application Notes and Protocols for Cyanine7 Carboxylic Acid in Small Animal Imaging

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Compound of Interest

Compound Name: *Cyanine7 carboxylic acid*

Cat. No.: *B606877*

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Introduction

Cyanine7 (Cy7) carboxylic acid is a near-infrared (NIR) fluorescent dye that is extensively utilized in preclinical in vivo small animal imaging. Its fluorescence emission in the NIR spectrum (approximately 750-800 nm) is advantageous for in vivo applications due to the minimal autofluorescence of biological tissues and deeper tissue penetration of NIR light compared to visible light.[1][2][3][4] This results in a higher signal-to-noise ratio, enabling sensitive and high-resolution imaging.[5] The carboxylic acid functional group on the Cy7 molecule allows for covalent conjugation to various biomolecules, such as antibodies, proteins, and nanoparticles, making it a versatile tool for tracking these entities in vivo.[6][7][8] Alternatively, the free acid form can be used as a non-targeting NIR fluorescent marker.[3]

These application notes provide an overview of **Cyanine7 carboxylic acid**'s properties, protocols for its use in small animal imaging, and expected outcomes.

Physicochemical and Spectral Properties

Cyanine7 carboxylic acid is characterized by its strong absorption and emission in the near-infrared range. The specific spectral properties can vary slightly based on the solvent and conjugation state.

Table 1: Spectral and Physicochemical Properties of **Cyanine7 Carboxylic Acid**

Property	Value	Reference
Maximum Excitation Wavelength (λ_{ex})	~750 nm	[6][9]
Maximum Emission Wavelength (λ_{em})	~773 nm	[6][9]
Molar Extinction Coefficient (ϵ)	~199,000 M ⁻¹ cm ⁻¹	[9]
Molecular Weight	~585.22 g/mol	[9]
Solubility	Soluble in organic solvents (DMSO, DMF); Low solubility in water	[9]
Storage	Store at -20°C in the dark, desiccated.	[9]

Note: For applications requiring high aqueous solubility, a sulfonated version, sulfo-**Cyanine7 carboxylic acid**, is available and recommended.[3][10]

Experimental Protocols

Protocol 1: Preparation of Cyanine7 Carboxylic Acid for In Vivo Injection (Non-Targeted Imaging)

This protocol describes the preparation of a stock solution and injection solution of free **Cyanine7 carboxylic acid** for use as a non-targeting near-infrared fluorescent marker.

Materials:

- **Cyanine7 carboxylic acid** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile Phosphate-Buffered Saline (PBS), pH 7.4

- Sterile, pyrogen-free microcentrifuge tubes
- Vortex mixer
- 0.22 µm sterile syringe filter

Procedure:

- Stock Solution Preparation (10 mM):
 - Allow the **Cyanine7 carboxylic acid** vial to warm to room temperature before opening to prevent moisture condensation.
 - Weigh out a precise amount of **Cyanine7 carboxylic acid** powder.
 - Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
 - Vortex thoroughly until the dye is completely dissolved. Protect the solution from light.
 - Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
- Injection Solution Preparation:
 - Thaw an aliquot of the 10 mM **Cyanine7 carboxylic acid** stock solution.
 - Dilute the stock solution with sterile PBS (pH 7.4) to the desired final concentration. Note: The final concentration of DMSO in the injection solution should be minimized (ideally <10%) to avoid toxicity to the animal.
 - Vortex the solution to ensure it is homogenous.
 - Sterilize the final injection solution by passing it through a 0.22 µm sterile syringe filter.
 - Keep the injection solution protected from light until administration.

Protocol 2: In Vivo Small Animal Imaging with Cyanine7 Carboxylic Acid

This protocol outlines the general procedure for administering **Cyanine7 carboxylic acid** to small animals (e.g., mice) and subsequent fluorescence imaging.

Materials:

- Prepared **Cyanine7 carboxylic acid** injection solution
- Small animals (e.g., SPF BALB/c nude mice, 6-8 weeks old)[2]
- Anesthesia (e.g., isoflurane or injectable anesthetic like ketamine/xylazine)
- In vivo imaging system equipped with appropriate NIR excitation and emission filters
- Heating pad to maintain the animal's body temperature

Procedure:

- Animal Preparation:
 - Anesthetize the animal using a calibrated vaporizer with isoflurane or via intraperitoneal injection of an appropriate anesthetic.[2]
 - Place the anesthetized animal on the imaging system's stage, positioned on a heating pad to maintain body temperature.
- Pre-Injection Imaging (Baseline):
 - Acquire a baseline fluorescence image of the animal before injecting the dye to determine the level of background autofluorescence.
- Administration of **Cyanine7 Carboxylic Acid**:
 - Administer the prepared **Cyanine7 carboxylic acid** injection solution via an appropriate route. Intravenous (tail vein) injection is common for systemic distribution studies.[2]
 - A typical injection volume for a mouse is 100-200 μL . [2] The dosage should be optimized for the specific application, but a starting point of 0.5 mg/kg can be considered.[2]

- Post-Injection Imaging:
 - Acquire fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution and clearance of the dye.^[2]
 - Use consistent imaging parameters (excitation/emission wavelengths, exposure time, etc.) for all acquisitions to allow for accurate comparison. Typical imaging parameters for Cy7 are an excitation wavelength in the 700-770 nm range and an emission wavelength captured using a longpass filter of 790 nm or greater.^[2]
- Ex Vivo Organ Imaging (Optional):
 - At the final time point, euthanize the animal according to approved institutional protocols.
 - Dissect the major organs (e.g., liver, kidneys, spleen, lungs, heart, and tumor if applicable).
 - Arrange the organs in the imaging system and acquire a final fluorescence image to confirm the in vivo biodistribution.

Expected Results and Biodistribution

When injected in its free, unconjugated form, **Cyanine7 carboxylic acid** is expected to exhibit rapid systemic distribution followed by clearance primarily through the renal system.

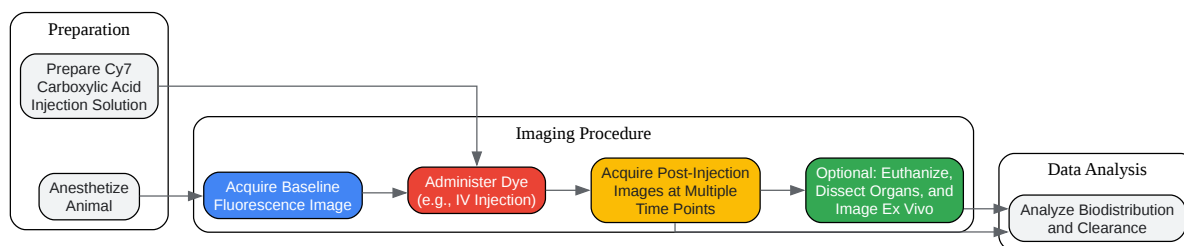
Table 2: Biodistribution of Free Cyanine7 Dye

Organ/Tissue	Expected Fluorescence Signal	Primary Route of Elimination
Kidneys	High accumulation shortly after injection, followed by a decrease over time.	Renal
Bladder	Increasing signal over time as the dye is excreted.	Renal
Liver	Moderate initial signal, with clearance over time.	Biliary (minor)
Tumor (non-targeted)	Low to negligible accumulation.	N/A
Other Organs	Low signal, decreasing over time with blood clearance.	N/A

This data is based on the typical behavior of small molecule fluorescent dyes. Actual biodistribution can be influenced by the specific formulation and animal model.

Visualizing Experimental Workflows

In Vivo Imaging Workflow

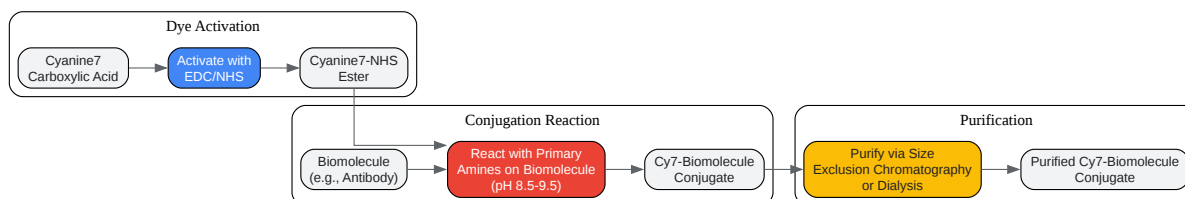


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Caption: Workflow for in vivo small animal imaging with **Cyanine7 carboxylic acid**.

Conjugation of Cyanine7 Carboxylic Acid to a Biomolecule

The carboxylic acid group of Cy7 can be activated (e.g., to an NHS ester) to react with primary amines on biomolecules like proteins or antibodies.



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Caption: General workflow for conjugating **Cyanine7 carboxylic acid** to a biomolecule.

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